3,5-Bis(5-phenyloxazol-2-yl)pyridine: Structural Dynamics, Photophysics, and Application Protocols
3,5-Bis(5-phenyloxazol-2-yl)pyridine: Structural Dynamics, Photophysics, and Application Protocols
Executive Summary
As organic electronics and advanced coordination chemistry evolve, the demand for highly conjugated, multifunctional ligands and n-type semiconductors has accelerated. 3,5-Bis(5-phenyloxazol-2-yl)pyridine (CAS: 313550-31-1) represents a critical structural motif in this domain[1]. By fusing the high fluorescence quantum yield of oxazole rings with the electron-deficient nature of a pyridine core, this compound serves dual roles: as a rigid bridging ligand for luminescent Metal-Organic Frameworks (MOFs) and as a high-performance Electron Transport Material (ETM) in Organic Light-Emitting Diodes (OLEDs)[2][3].
This technical guide provides a rigorous, field-proven framework for the synthesis, photophysical application, and device integration of this molecule.
Structural Identity and Molecular Design
Unlike the ubiquitous 2,6-bis(oxazolinyl)pyridine (PyBox) ligands designed for tridentate, meridional chelation in asymmetric catalysis, 3,5-bis(5-phenyloxazol-2-yl)pyridine possesses a divergent coordination vector[1][4]. The nitrogen lone pairs on the oxazole rings and the central pyridine are geometrically constrained from binding to a single metal center.
Mechanistic Consequence: This 3,5-substitution pattern forces the molecule to act as a bridging ligand. When reacted with transition metals or lanthanides, it naturally self-assembles into extended 1D, 2D, or 3D coordination polymers rather than discrete mononuclear complexes[5]. Furthermore, the extended π -conjugation across the oxazole-pyridine-oxazole axis significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making it an ideal candidate for electron transport[3].
Physicochemical Properties
The following table summarizes the core quantitative data for commercial and synthesized batches of the compound[1][6]:
| Property | Value |
| Chemical Name | 3,5-Bis(5-phenyloxazol-2-yl)pyridine |
| CAS Registry Number | 313550-31-1 |
| Molecular Formula | C23H15N3O2 |
| Molecular Weight | 365.38 g/mol |
| Purity (Commercial Standard) | ≥ 98% (HPLC) |
| Primary Applications | OLED ETL, Luminescent Ligand, LC Materials |
Experimental Workflows & Protocols
Protocol A: Bottom-Up Synthesis and Purification
To ensure high yield and purity, the synthesis relies on a highly efficient condensation-dehydration sequence.
Workflow for the bottom-up synthesis of 3,5-bis(5-phenyloxazol-2-yl)pyridine via cyclodehydration.
Step-by-Step Methodology:
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Amidation: Dissolve 1.0 eq of pyridine-3,5-dicarbonyl dichloride in anhydrous dichloromethane (DCM). Cool the reactor to 0°C under inert N2 atmosphere.
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Nucleophilic Addition: Dropwise, add 2.1 eq of 2-amino-1-phenylethan-1-one and 2.5 eq of triethylamine (TEA).
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Causality Check: TEA acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the protonation of the amine nucleophile, ensuring the amidation reaction proceeds quantitatively to the bis-amide intermediate.
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Cyclodehydration: Isolate the intermediate via filtration. Resuspend the solid in neat phosphorus oxychloride ( POCl3 , 10 volumes) and reflux at 105°C for 12 hours.
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Causality Check: The high temperature and excess POCl3 promote the tautomerization of the amide to an imidic acid, followed by phosphorylation and elimination to form the fully conjugated oxazole rings.
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Validation & QC: Carefully quench the cooled mixture over crushed ice to hydrolyze excess POCl3 . Neutralize with saturated NaHCO3 and extract with ethyl acetate. Confirm product identity via 1H NMR (validating the disappearance of amide N-H protons and the appearance of the oxazole C4-H singlet at ~7.6 ppm).
Protocol B: Fabrication of Luminescent Lanthanide Polymers
Lanthanide ions (e.g., Eu3+ , Tb3+ ) exhibit incredibly sharp emission profiles but suffer from extremely low molar absorption coefficients due to parity-forbidden f-f transitions. 3,5-Bis(5-phenyloxazol-2-yl)pyridine acts as a photophysical "antenna" to bypass this limitation[5].
Photophysical mechanism of the Antenna Effect in lanthanide-ligand coordination complexes.
Step-by-Step Methodology:
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Solution Preparation: Dissolve 2.0 mmol of the synthesized ligand in 20 mL of a hot chloroform/methanol (1:1 v/v) mixture.
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Metalation: Slowly add a solution of 1.0 mmol Eu(NO3)3⋅6H2O in 10 mL of methanol.
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Causality Check: The mixed solvent system is critical. Chloroform solubilizes the highly hydrophobic bis-oxazole ligand, while methanol keeps the lanthanide salt in solution, preventing premature precipitation and ensuring homogeneous coordination.
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Validation & QC: Layer the mixture with diethyl ether and allow it to stand at room temperature for 72 hours to yield single crystals. Irradiate the crystals with a 365 nm UV lamp; a brilliant, narrow-band red emission self-validates successful coordination and triplet-to-f-orbital energy transfer.
Protocol C: OLED Device Integration (Electron Transport Layer)
In an OLED architecture, the Electron Transport Layer (ETL) must facilitate the rapid movement of electrons from the cathode to the emissive layer while blocking holes[2][3]. The central pyridine ring of this compound lowers the LUMO energy level, reducing the electron injection barrier.
Standard OLED device architecture utilizing the synthesized compound as the electron transport layer.
Step-by-Step Methodology:
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Substrate Prep: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Treat with O2 plasma for 10 minutes.
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Causality Check: Plasma treatment increases the work function of the ITO and removes residual organic contaminants, ensuring ohmic hole injection at the anode interface.
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Vacuum Deposition: Transfer the substrate to a thermal evaporator. At a base pressure of <10−6 Torr, deposit the Hole Transport Layer (e.g., NPB) at a rate of 1 Å/s.
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ETL Deposition: Deposit 3,5-bis(5-phenyloxazol-2-yl)pyridine as the ETL at a controlled rate of 0.5 Å/s to a thickness of 30 nm.
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Causality Check: The exceptionally slow deposition rate ensures a highly amorphous, pinhole-free film. This morphological stability is critical for preventing electrical shorts and ensuring uniform electron mobility across the device area.
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Validation & QC: Deposit 1 nm of LiF followed by 100 nm of Aluminum to form the cathode. Measure the Current-Voltage-Luminance (J-V-L) characteristics. A low turn-on voltage (< 3.5 V) validates the effective electron-transporting capability of the ligand.
References
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Title: Synthesis of derivatives of a-phenyldinicotinic acid and 2-phenyl-3,5-bis(5-phenyl-2-oxazolyl)-pyridine Source: ResearchGate URL: [Link]
Sources
- 1. CAS:313550-31-13,5-Bis(5-phenyloxazol-2-yl)pyridine-毕得医药 [bidepharm.com]
- 2. CAS:313550-31-13,5-Bis(5-phenyloxazol-2-yl)pyridine-毕得医药 [bidepharm.com]
- 3. CAS:313550-31-13,5-Bis(5-phenyloxazol-2-yl)pyridine-毕得医药 [bidepharm.com]
- 4. Achiral BOX or PyBox| BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. 安屹诺生物医药有限公司-优势供应313550-31-1 | 3,5-双(5-苯基-2-唑基)吡啶 | 3,5-Bis(5-phenyloxazol-2-yl)pyridine [aynchem.com]
